molecular formula C7H13NO3 B13216733 2-(4-Methoxypyrrolidin-2-yl)acetic acid

2-(4-Methoxypyrrolidin-2-yl)acetic acid

Cat. No.: B13216733
M. Wt: 159.18 g/mol
InChI Key: JXPRAGMMQXWLOF-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrrolidin-2-yl)acetic acid is a chemical compound that features a pyrrolidine ring substituted with a methoxy group at the 4-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 4-methoxypyrrolidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypyrrolidin-2-yl)acetic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in the formation of 2-(4-Methoxypyrrolidin-2-yl)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl₂) and alkylating agents (e.g., methyl iodide, CH₃I) are commonly employed.

Major Products Formed

    Oxidation: 2-(4-Hydroxypyrrolidin-2-yl)acetic acid

    Reduction: 2-(4-Methoxypyrrolidin-2-yl)ethanol

    Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Methoxypyrrolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxypyrrolidin-2-yl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-Methoxypyrrolidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid moiety.

    2-(4-Chloropyrrolidin-2-yl)acetic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

2-(4-Methoxypyrrolidin-2-yl)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-(4-methoxypyrrolidin-2-yl)acetic acid

InChI

InChI=1S/C7H13NO3/c1-11-6-2-5(8-4-6)3-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

JXPRAGMMQXWLOF-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)CC(=O)O

Origin of Product

United States

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